molecular formula C47H45BClN6OP2Ru B585483 CID 72376340 CAS No. 141686-21-7

CID 72376340

Cat. No.: B585483
CAS No.: 141686-21-7
M. Wt: 919.196
InChI Key: YZFSHVVOAGLJLI-UHFFFAOYSA-M
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Description

CID 72376340 is a chemical compound registered in the PubChem database

Preparation Methods

The synthesis of CID 72376340 involves several steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an MX aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 72376340 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while substitution reactions can lead to the formation of different substituted derivatives .

Scientific Research Applications

CID 72376340 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Additionally, it has industrial applications, such as in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of CID 72376340 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. Research has shown that this compound can cause DNA damage through the inhibition of cyclin A/B RxL, which is consistent with its proposed mechanism of action .

Comparison with Similar Compounds

CID 72376340 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with related chemical structures or similar biological activities. For example, compounds with similar cyclin A/B RxL inhibitory activity may share some properties with this compound. this compound may have unique features that make it distinct, such as its specific molecular targets or pathways .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of research in chemistry, biology, medicine, and industry.

Properties

InChI

InChI=1S/2C18H15P.C9H9BN6.C2H6O.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;;/h2*1-15H;1-5,7-8H,9H2;3H,2H2,1H3;1H;/q;;-1;;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSHVVOAGLJLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1CC=C=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H45BClN6OP2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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